(Hydroxymethyl)perfluorocyclohexane
Overview
Description
(Hydroxymethyl)perfluorocyclohexane is a chemical compound with the CAS Number: 28788-68-3 . It has a molecular weight of 312.08 and is a liquid at ambient temperature . The IUPAC name for this compound is (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol .
Molecular Structure Analysis
The InChI code for (Hydroxymethyl)perfluorocyclohexane is 1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2 . This indicates that the molecule consists of a cyclohexane ring where all the hydrogen atoms have been replaced by fluorine, with a hydroxymethyl group attached .Physical And Chemical Properties Analysis
(Hydroxymethyl)perfluorocyclohexane has a melting point of 63 degrees Celsius and a density of 1.7 . It is a liquid at ambient temperature .Scientific Research Applications
1. Solvent Interactions and Fluorous Biphasic Systems
(Hydroxymethyl)perfluorocyclohexane has been studied for its distinctive solvent interactions, particularly in fluorous biphasic systems. These systems are notable for their ability to exist as two separate phases at low temperatures but become a single phase at higher temperatures. This unique property is harnessed in fluorous biphase reactions. The research has delved into the interactions of solvent components with specific solutes in these biphasic systems, providing insights into their selective interactions and potential for enhancement of solute spin-solvent spin cross-relaxation rates (Gerig, 2005).
2. Drug Encapsulation and Medical Applications
The substance has been utilized in the field of medical and pharmaceutical applications, particularly in the preparation of multifunctional capsules. Challenges in its miscibility with organic solvents have spurred innovations, such as the successful encapsulation of perfluorohexane in polymethylsilsesquioxane using coaxial electrohydrodynamic atomization. This achievement marks a significant step in the preparation of micro- and nanoscale capsules, potentially revolutionizing drug encapsulation techniques and the delivery of medical treatments (Chang, Stride, & Edirisinghe, 2009).
3. Safety Evaluation in Food Contact Materials
(Hydroxymethyl)perfluorocyclohexane and related substances have undergone rigorous safety evaluations, particularly when used in food contact materials. Such evaluations are crucial to ensuring consumer safety and maintaining the integrity of products that come into contact with food. The risk assessments have concluded that certain substances, when used under specific conditions, pose no safety concern, reinforcing the importance of stringent safety standards and regulatory practices in material usage (Flavourings, 2010).
4. Advanced Material Development
In the realm of material sciences, (Hydroxymethyl)perfluorocyclohexane plays a role in the development of advanced materials. Research has focused on creating nanocomposites with enhanced dielectric performance, crucial for modern electronics and electric power systems. Such developments have implications for energy storage and the overall efficiency and effectiveness of electronic devices and systems (Yang, Hao, Dai, & Zhang, 2017).
5. Environmental Monitoring and Geosequestration
The compound's derivatives have been used as chemical tracers in geosequestration monitoring, helping scientists understand the movement of supercritical carbon dioxide. This is crucial for environmental monitoring and the assessment of strategies aimed at mitigating climate change impacts. Innovative analytical methods, like mid-infrared attenuated total reflection spectroscopy, have been developed for the in situ detection of these compounds in aquatic systems, highlighting the compound's role in advancing environmental science (Rauh, Schwenk, Pejcic, Myers, Ho, Stalker, & Mizaikoff, 2014).
Safety And Hazards
properties
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHKTQUHJNUDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182964 | |
Record name | (Perfluorocyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Perfluorocyclohexyl)methanol | |
CAS RN |
28788-68-3 | |
Record name | (Perfluorocyclohexyl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28788-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorocyclohexylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Perfluorocyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28788-68-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROCYCLOHEXYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V0T4VPX7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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